molecular formula C17H14F2N2 B4090323 6,8-difluoro-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

6,8-difluoro-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B4090323
M. Wt: 284.30 g/mol
InChI Key: YCCPMHCEPDQFSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-difluoro-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a fluorinated quinoline derivative. Fluorinated quinolines are known for their enhanced biological activity and unique properties due to the incorporation of fluorine atoms into their structure .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, thiosemicarbazide, and various fluorinating agents . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6,8-difluoro-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-difluoro-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes, leading to its antibacterial and antineoplastic effects . The incorporation of fluorine atoms enhances its biological activity by increasing its binding affinity to target molecules .

Properties

IUPAC Name

6,8-difluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2/c18-11-8-14-12-2-1-3-13(12)16(10-4-6-20-7-5-10)21-17(14)15(19)9-11/h1-2,4-9,12-13,16,21H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCPMHCEPDQFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
6,8-difluoro-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 2
6,8-difluoro-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 3
6,8-difluoro-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 4
6,8-difluoro-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 5
6,8-difluoro-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 6
6,8-difluoro-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

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